4,6-dibromo-1H-indole-2-carboxylic acid
CAS No.: 144579-97-5
Cat. No.: VC11494923
Molecular Formula: C9H5Br2NO2
Molecular Weight: 318.9
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144579-97-5 |
|---|---|
| Molecular Formula | C9H5Br2NO2 |
| Molecular Weight | 318.9 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 4,6-dibromo-1H-indole-2-carboxylic acid consists of an indole ring system substituted with bromine atoms at positions 4 and 6, alongside a carboxylic acid group at position 2. The compound’s canonical SMILES representation is , and its InChIKey is MBJGSCSSICNDOD-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.95 g/mol |
| IUPAC Name | 4,6-dibromo-1H-indole-2-carboxylic acid |
| CAS Number | 144579-97-5 |
Key physicochemical data, such as melting point, boiling point, and solubility, remain undocumented in publicly available sources . The bromine atoms introduce significant steric and electronic effects, likely enhancing electrophilic substitution reactivity at unoccupied positions of the indole ring. The carboxylic acid group enables salt formation or esterification, broadening its utility in derivatization.
Synthetic Strategies and Challenges
While no explicit synthesis protocols for 4,6-dibromo-1H-indole-2-carboxylic acid are documented, analogous compounds provide clues. For example, 4,6-dichloroindole-2-carboxylic acid derivatives are synthesized via sequential halogenation of indole precursors followed by functional group transformations . A plausible route for the dibromo analog involves:
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Bromination of Indole Scaffold: Direct bromination of 1H-indole-2-carboxylic acid using brominating agents like or (N-bromosuccinimide) under controlled conditions to achieve regioselective substitution at the 4- and 6-positions.
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Protection/Deprotection Strategies: Use of protecting groups for the carboxylic acid during bromination to prevent side reactions.
Challenges include achieving regioselectivity in dibromination and minimizing over-bromination. Computational modeling or directing groups may optimize substitution patterns .
Applications in Medicinal Chemistry and Drug Design
The compound’s dual functionality—bromine substituents and a carboxylic acid group—makes it a versatile intermediate:
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Halogen Bonding in Drug Design: Bromine’s polarizability enhances halogen bonding with biological targets, improving binding affinity and selectivity. This feature is exploited in kinase inhibitors and antimicrobial agents.
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Prodrug Development: Esterification or amidation of the carboxylic acid group could improve bioavailability, as seen in prodrugs like valacyclovir .
A comparative analysis of halogenated indole-2-carboxylic acids reveals structure-activity trends:
This table underscores the impact of halogenation and side-chain modifications on pharmacological potency.
Future Directions and Research Opportunities
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Synthetic Methodology: Develop regioselective bromination protocols to access 4,6-dibromoindole derivatives efficiently.
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Biological Screening: Evaluate the compound’s activity against viral integrases, NMDA receptors, and other targets implicated in neurodegeneration or oncology.
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Structure-Activity Relationships (SAR): Systematically modify the C3 and C6 positions to optimize binding interactions and pharmacokinetic properties.
Given the success of indole-based drugs like indomethacin and panobinostat, 4,6-dibromo-1H-indole-2-carboxylic acid represents a promising candidate for further exploration. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full potential.
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